molecular formula C10H13NO3 B13552458 3-Amino-2-(2-methoxyphenyl)propanoic acid CAS No. 682803-11-8

3-Amino-2-(2-methoxyphenyl)propanoic acid

Cat. No.: B13552458
CAS No.: 682803-11-8
M. Wt: 195.21 g/mol
InChI Key: DBHXDIUNGGAVSM-UHFFFAOYSA-N
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Description

3-Amino-2-(2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst with hydrogen gas . Another method includes the ester rearrangement in the Fries rearrangement or the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-2-(2-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propionic acid: This compound shares a similar structure but lacks the amino group.

    3-(4-Methoxyphenyl)propionic acid: Similar in structure but with a different position of the methoxy group.

Uniqueness

3-Amino-2-(2-methoxyphenyl)propanoic acid is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry .

Properties

CAS No.

682803-11-8

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-amino-2-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(6-11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)

InChI Key

DBHXDIUNGGAVSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CN)C(=O)O

Origin of Product

United States

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